molecular formula C18H14O2 B13867798 (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene

Cat. No.: B13867798
M. Wt: 262.3 g/mol
InChI Key: PPTMSKIRGLLMJB-QZTJIDSGSA-N
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Description

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene: is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its unique structure, which includes two hydroxyl groups attached to the 8 and 9 positions of the dihydrobenz[a]anthracene framework

Preparation Methods

Synthetic Routes and Reaction Conditions: . This reaction is carried out under high temperatures, typically between 400-450°C, in the presence of dehydrating agents.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods are employed to construct the anthracene framework, which is then further modified to introduce the hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions: (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interfere with nucleic acid synthesis or protein function, thereby affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is unique due to the presence of hydroxyl groups at specific positions, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative known for its significant biological activity, particularly in the context of carcinogenicity. This compound is a metabolite of benz[a]anthracene (BA), a well-studied PAH that poses risks to human health due to its potential to initiate and promote cancer. Understanding the biological activity of this compound involves examining its metabolic pathways, mechanisms of action, and implications for environmental and health-related studies.

The metabolism of this compound primarily occurs through cytochrome P450 enzymes, which convert PAHs into reactive intermediates capable of binding to DNA. Studies have shown that human cytochrome P450 1B1 and 2A13 are particularly effective in activating PAHs like benz[a]anthracene and its derivatives into carcinogenic forms .

The metabolic activation leads to the formation of diol epoxides, which can interact with cellular macromolecules. For instance, the bay region of PAHs is critical in their carcinogenic potential; it has been demonstrated that diol epoxides derived from benz[a]anthracene exhibit significant tumor-initiating activity .

Biological Activity and Carcinogenicity

Research indicates that this compound possesses notable tumorigenic properties. In animal models, particularly newborn mice, it has been shown to induce pulmonary adenomas more effectively than its parent compound benz[a]anthracene . The following table summarizes key findings related to the carcinogenic activity of various benz[a]anthracene derivatives:

CompoundTumor Initiation ActivityReference
Benz[a]anthraceneModerate
This compoundHigh
Benz[a]anthracene 3,4-diolVery High
Benz[a]anthracene 10,11-diolLow

Case Studies

Several studies have documented the effects of this compound on biological systems:

  • Tumorigenicity in Mice : A study demonstrated that administration of this compound resulted in a marked increase in tumor formation in newborn mice when compared to controls treated with benz[a]anthracene alone. The compound was found to be approximately 35 times more effective at inducing pulmonary adenomas .
  • DNA Binding Studies : Research involving the binding affinity of this compound to DNA showed that it forms adducts that can lead to mutagenic changes. The interaction was significantly higher than that observed with non-bay region diols .
  • Environmental Impact Studies : Investigations into the biodegradation pathways of PAHs indicated that microbial communities could metabolize this compound into less harmful products. These studies highlight both the persistence of PAHs in the environment and their potential for bioremediation .

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(8R,9R)-8,9-dihydrobenzo[a]anthracene-8,9-diol

InChI

InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m1/s1

InChI Key

PPTMSKIRGLLMJB-QZTJIDSGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@H]([C@@H]4O)O)C=C32

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32

Origin of Product

United States

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